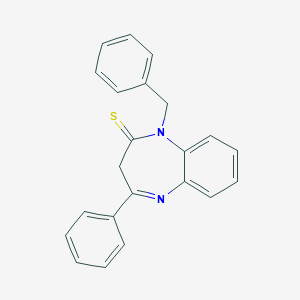
1-benzyl-4-phenyl-3H-1,5-benzodiazepine-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-4-phenyl-3H-1,5-benzodiazepine-2-thione, also known as BPT, is a benzodiazepine derivative that has gained attention for its potential use in scientific research. BPT has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation. In
Mecanismo De Acción
1-benzyl-4-phenyl-3H-1,5-benzodiazepine-2-thione acts as a positive allosteric modulator of the GABA-A receptor, which is the primary inhibitory neurotransmitter receptor in the brain. By binding to a specific site on the receptor, 1-benzyl-4-phenyl-3H-1,5-benzodiazepine-2-thione enhances the binding of GABA, leading to an increase in chloride ion influx and neuronal inhibition. This mechanism of action is similar to that of other benzodiazepines, such as diazepam and lorazepam.
Biochemical and Physiological Effects:
1-benzyl-4-phenyl-3H-1,5-benzodiazepine-2-thione has been found to exhibit various biochemical and physiological effects, including anxiolytic, anticonvulsant, and sedative effects. 1-benzyl-4-phenyl-3H-1,5-benzodiazepine-2-thione has also been shown to modulate the release of various neurotransmitters, such as dopamine, serotonin, and glutamate. Additionally, 1-benzyl-4-phenyl-3H-1,5-benzodiazepine-2-thione has been found to exhibit antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-benzyl-4-phenyl-3H-1,5-benzodiazepine-2-thione in lab experiments is its high potency and selectivity for the GABA-A receptor. This allows for precise modulation of the receptor, which can be useful in investigating the role of the GABAergic system in various physiological and pathological conditions. However, one limitation of using 1-benzyl-4-phenyl-3H-1,5-benzodiazepine-2-thione is its relatively short half-life, which may require frequent dosing in in vivo experiments.
Direcciones Futuras
There are several future directions for research involving 1-benzyl-4-phenyl-3H-1,5-benzodiazepine-2-thione. One area of interest is the investigation of its effects on neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 1-benzyl-4-phenyl-3H-1,5-benzodiazepine-2-thione has been found to exhibit neuroprotective effects, which may be useful in the development of new treatments for these diseases. Additionally, further investigation into the modulation of neurotransmitter systems by 1-benzyl-4-phenyl-3H-1,5-benzodiazepine-2-thione may provide insight into the development of new drugs for the treatment of psychiatric disorders. Finally, the optimization of the synthesis method for 1-benzyl-4-phenyl-3H-1,5-benzodiazepine-2-thione may lead to improved yields and purity, making it more accessible for research purposes.
Conclusion:
In conclusion, 1-benzyl-4-phenyl-3H-1,5-benzodiazepine-2-thione is a benzodiazepine derivative that has shown promise for scientific research. Its high potency and selectivity for the GABA-A receptor make it a useful tool for investigating the role of the GABAergic system in various physiological and pathological conditions. Further research into the biochemical and physiological effects of 1-benzyl-4-phenyl-3H-1,5-benzodiazepine-2-thione may lead to the development of new treatments for neurodegenerative diseases and psychiatric disorders.
Métodos De Síntesis
1-benzyl-4-phenyl-3H-1,5-benzodiazepine-2-thione can be synthesized through a multistep process involving the reaction of 2-aminobenzophenone with thiourea and benzyl bromide. The resulting product is then subjected to various purification techniques to obtain pure 1-benzyl-4-phenyl-3H-1,5-benzodiazepine-2-thione. This synthesis method has been optimized over the years to improve the yield and purity of 1-benzyl-4-phenyl-3H-1,5-benzodiazepine-2-thione.
Aplicaciones Científicas De Investigación
1-benzyl-4-phenyl-3H-1,5-benzodiazepine-2-thione has been found to exhibit various pharmacological properties, including anxiolytic, anticonvulsant, and sedative effects. These properties make 1-benzyl-4-phenyl-3H-1,5-benzodiazepine-2-thione a promising candidate for research in the fields of neuroscience and pharmacology. 1-benzyl-4-phenyl-3H-1,5-benzodiazepine-2-thione has been used in various studies to investigate its effects on neurotransmitter systems, such as the GABAergic system, which is involved in the regulation of anxiety and seizure activity.
Propiedades
Fórmula molecular |
C22H18N2S |
|---|---|
Peso molecular |
342.5 g/mol |
Nombre IUPAC |
1-benzyl-4-phenyl-3H-1,5-benzodiazepine-2-thione |
InChI |
InChI=1S/C22H18N2S/c25-22-15-20(18-11-5-2-6-12-18)23-19-13-7-8-14-21(19)24(22)16-17-9-3-1-4-10-17/h1-14H,15-16H2 |
Clave InChI |
DZVNGNPTDBBXNK-UHFFFAOYSA-N |
SMILES |
C1C(=NC2=CC=CC=C2N(C1=S)CC3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
C1C(=NC2=CC=CC=C2N(C1=S)CC3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![diethyl 1-(2-{[4,5-bis(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]methyl}benzyl)-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B289550.png)
![dimethyl 1-(3-{[4,5-bis(methoxycarbonyl)-1H-1,2,3-triazol-1-yl]methyl}benzyl)-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B289552.png)
![dimethyl 1-(2-{[4,5-bis(methoxycarbonyl)-1H-1,2,3-triazol-1-yl]methyl}benzyl)-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B289553.png)
![2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl imidothiocarbamate](/img/structure/B289569.png)
![(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl N'-[(E)-benzylideneamino]carbamimidothioate](/img/structure/B289570.png)
![(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl N'-[(Z)-(4-methoxyphenyl)methylideneamino]carbamimidothioate](/img/structure/B289571.png)
![2-[(4,4-Dimethyl-2,6-dioxocyclohexyl)(4-fluorophenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B289587.png)

![1-Methyl-6-(phenylcarbamoyl)-4,5,6-trihydrothiazolo[3,2-a][1,5]benzodiazepine-11-ium](/img/structure/B289613.png)
![4-methyl-N-phenyl-4,5-dihydro-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium-6-carboxamide](/img/structure/B289617.png)
![N-phenyl-4,5-dihydro-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium-6-carboxamide](/img/structure/B289618.png)
![6-acetyl-5-methyl-4H,5H,6H-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium](/img/structure/B289619.png)
![6-formyl-4-methyl-4H,5H,6H-[1,3]thiazolo[3,2-a][1,5]benzodiazepin-11-ium](/img/structure/B289620.png)